NS-638

Overview

Description

NS 638 is a nonpeptide small molecule with Ca2+ channel-blocking properties. It specifically inhibits Ca2+ influx through ion channels, particularly those activated by potassium (K+). The compound’s IC50 value for blocking K±stimulated intracellular Ca2+ elevation is 3.4 μM .

Preparation Methods

Synthetic Routes:

Unfortunately, specific synthetic routes for NS 638 are not widely documented in the available literature. it is essential to note that NS 638 is a commercially available compound, and its synthesis likely involves specialized procedures.

Industrial Production Methods:

The industrial-scale production of NS 638 may involve proprietary processes by manufacturers. These methods are typically confidential due to commercial considerations.

Chemical Reactions Analysis

NS 638 undergoes several types of reactions, including oxidation, reduction, and substitution. Let’s explore further:

- Oxidation and Reduction Reactions::

- NS 638 may participate in redox reactions, potentially altering its pharmacological properties.

- Common reagents for oxidation and reduction include various oxidants (e.g., peroxides, chromates) and reducing agents (e.g., hydrides, metal catalysts).

- Substitution Reactions::

- NS 638 could undergo nucleophilic or electrophilic substitutions.

- Reagents like alkyl halides, amines, or other nucleophiles may be involved.

- Major Products::

- The specific products resulting from these reactions would depend on reaction conditions and starting materials.

- Detailed studies on NS 638’s reactivity are scarce, so further research is needed.

Scientific Research Applications

Pharmacological Profile

NS-638 has been extensively studied for its effects on calcium channels, specifically N- and L-type calcium channels. Research indicates that it can reversibly block these channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound's ability to inhibit calcium influx has implications for conditions characterized by excessive neuronal activity, such as epilepsy and other neurodegenerative disorders.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Compound Type | Small nonpeptide molecule |

| Calcium Channel Target | N- and L-type calcium channels |

| Mechanism of Action | Reversible blockade of calcium influx |

| Potential Applications | Neuroprotection, treatment of epilepsy, ischemic conditions |

Neuropharmacological Applications

The neuroprotective effects of this compound have been investigated in various preclinical models. For instance, studies have demonstrated that the compound can reduce neuronal damage in ischemic conditions by modulating calcium dynamics within cells . This suggests that this compound could be beneficial in developing treatments for stroke or traumatic brain injury.

Case Study: Ischemic Injury Model

In a controlled study using rodent models of ischemic injury, administration of this compound resulted in a significant reduction in neuronal death compared to control groups. The findings suggest that by blocking calcium channels, this compound mitigates the excitotoxic effects associated with prolonged calcium influx during ischemia.

Future Directions and Research Opportunities

Given the promising pharmacological profile of this compound, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:

- Chronic Pain Management : Investigating the efficacy of this compound in models of chronic pain where calcium channel activity is dysregulated.

- Neurodegenerative Diseases : Assessing its potential use in diseases such as Alzheimer's or Parkinson's, where calcium homeostasis is disrupted.

- Combination Therapies : Exploring synergistic effects with other neuroprotective agents to enhance therapeutic outcomes.

Mechanism of Action

NS 638’s mechanism of action involves blocking Ca2+ influx through specific channels. Key points:

- Molecular Targets::

- NS 638 inhibits N-type voltage-gated calcium channels (CaV2.2) and L-type calcium channels in the central nervous system (CNS) .

- By doing so, it modulates intracellular calcium levels.

- Pathways Involved::

- The compound affects signaling pathways related to calcium-dependent processes.

- These pathways impact neurotransmitter release, muscle contraction, and cellular responses.

Comparison with Similar Compounds

NS 638’s uniqueness lies in its nonpeptide nature and specific channel selectivity. While I don’t have a comprehensive list of similar compounds, researchers often compare it to other calcium channel blockers.

Biological Activity

NS-638 is a small, nonpeptide molecule recognized for its pharmacological properties, particularly as a calcium channel blocker. This compound has garnered attention for its potential therapeutic applications in various conditions, especially those involving neuronal ischemia and other pathophysiological states.

This compound exhibits its biological activity primarily through the inhibition of calcium channels. It effectively blocks K+-stimulated intracellular calcium elevation with an IC50 value of approximately 3.4 μM . This mechanism is crucial in modulating cellular responses, particularly in neuronal tissues where calcium signaling plays a pivotal role in excitability and neurotransmitter release.

Anti-Ischemic Properties

Research indicates that this compound demonstrates significant anti-ischemic effects. In a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dosage of 50 mg/kg resulted in reduced infarct volume, indicating its protective role against neuronal damage during ischemic events . However, it was noted that similar effects were not observed in gerbil models, suggesting variability in efficacy across different species or models.

Cytotoxicity Studies

Further investigations have highlighted the compound's potential cytotoxic effects on various cancer cell lines. For instance, this compound has been shown to induce apoptosis in specific leukemia cell lines, leading to cell cycle arrest at G0/G1 and G2 phases . This property underscores its potential as an anticancer agent, particularly in targeting malignancies characterized by dysregulated calcium homeostasis.

Table: Summary of this compound Biological Activities

Detailed Research Findings

- Calcium Channel Blockade : The primary action of this compound as a calcium channel blocker facilitates the modulation of calcium influx into cells, which is critical for various physiological processes including muscle contraction and neurotransmitter release. This blockade can help prevent excitotoxicity associated with excessive calcium levels during ischemic episodes.

- Neuroprotective Effects : In animal studies, this compound has shown promise in protecting neurons from damage due to ischemia. The reduction in infarct size suggests that it may improve outcomes in conditions such as stroke .

- Anticancer Potential : The ability of this compound to induce apoptosis and disrupt the cell cycle positions it as a candidate for further exploration in cancer therapies. Its effects on specific signaling pathways related to cancer cell survival warrant additional studies to elucidate its full therapeutic potential .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NS-638 in neuronal systems?

this compound is a non-peptide small molecule that blocks voltage-gated calcium channels (VGCCs), specifically N- and L-type channels, with in vitro IC₅₀ values of 3.4 μM for K⁺-stimulated intracellular Ca²⁺ elevation in cerebellar granule cells . It inhibits Ca²⁺ influx in synaptosomes (IC₅₀ = 2.3 μM) and AMPA-stimulated GABA release (IC₅₀ = 4.3 μM), suggesting dual modulation of calcium signaling and neurotransmitter release .

Q. Which experimental models are commonly used to evaluate this compound’s neuroprotective effects?

Key in vitro models include:

- Chick cortical synaptosomes : For measuring K⁺-stimulated [⁴⁵Ca²⁺]-uptake .

- Cultured cortical neurons : To assess AMPA-stimulated [³H]GABA release . In vivo, the mouse middle cerebral artery occlusion (MCAO) model is used to study focal ischemia, where this compound (50 mg/kg, i.p.) reduced infarct volume by 48% .

Q. How does this compound’s selectivity for calcium channels compare to other blockers (e.g., PD0176078)?

this compound blocks both N- and L-type channels (1–30 μM range) but shows no effect on Ca²⁺-induced contractions in guinea pig taenia coli, indicating differential tissue selectivity . In contrast, PD0176078 (HY-U00236) is a newer N-type-specific blocker with unpublished selectivity data .

Advanced Research Questions

Q. How can researchers reconcile contradictory neuroprotective outcomes of this compound across ischemia models?

this compound reduced infarct volume in the MCAO mouse model but failed in the gerbil bilateral carotid artery occlusion (BCAO) model . Methodological considerations:

- Species-specific vascular anatomy : Mice (MCAO) vs. gerbils (BCAO) have distinct collateral circulation, affecting drug efficacy .

- Dosing regimen : this compound was administered at 1 h and 6 h post-ischemia in mice; delayed dosing in gerbils may explain inefficacy.

- Pathophysiological differences : Focal vs. global ischemia models involve divergent Ca²⁺-channel contributions .

Q. What experimental strategies optimize this compound’s dosing for in vivo studies?

- Time-window analysis : Administer this compound at 1 h and 6 h post-MCAO to target early excitotoxicity phases .

- Dose escalation : Test 10–100 mg/kg i.p. to identify thresholds for efficacy vs. toxicity (unexplored in current literature).

- Combination therapy : Pair with AMPA receptor antagonists to amplify GABA-mediated neuroprotection .

Q. How should researchers address variability in this compound’s IC₅₀ values across assays?

The IC₅₀ for K⁺-stimulated Ca²⁺ elevation ranges from 2.3 μM (synaptosomes) to 3.4 μM (granule cells) . Mitigation strategies:

- Standardize cell types : Use homogeneous neuronal populations (e.g., cerebellar granule cells only).

- Control extracellular K⁺ concentrations : Variability in K⁺ depolarization protocols may alter Ca²⁺ flux kinetics .

- Validate with patch-clamp electrophysiology : Confirm channel-blocking potency in dorsal root ganglion cells (1–30 μM range) .

Q. What are the limitations of this compound’s current pharmacological profile for translational research?

- Lack of clinical data : No development reported beyond preclinical studies .

- Narrow therapeutic window : Efficacy in mice requires high doses (50 mg/kg), raising toxicity concerns .

- Unclear pharmacokinetics : Absence of data on blood-brain barrier penetration or metabolite activity .

Q. Methodological Guidance

Q. How to design a robust in vitro screen for this compound analogs?

- Primary assay : K⁺-stimulated Ca²⁺ flux in cerebellar granule cells (IC₅₀ = 3.4 μM) .

- Secondary assays :

- AMPA-stimulated GABA release (IC₅₀ = 4.3 μM) .

- Patch-clamp analysis of N/L-type currents in dorsal root ganglion cells .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare infarct volumes across treatment groups in MCAO studies .

- Power analysis : Ensure sample sizes (n ≥ 6/group) to detect 30%–50% effect sizes .

Q. How to validate this compound’s target engagement in complex systems?

- Calcium imaging : Use Fura-2 or Fluo-4 dyes in live neurons to quantify real-time Ca²⁺ dynamics .

- Western blotting : Measure downstream markers (e.g., caspase-3 cleavage) to link Ca²⁺ blockade to apoptosis inhibition.

- Pharmacological rescue : Co-apply this compound with Ca²⁺ channel agonists (e.g., Bay K8644) to reverse effects .

Properties

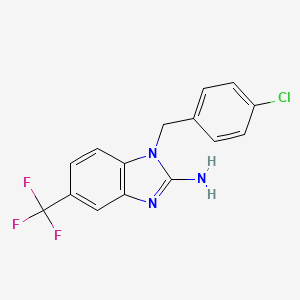

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.